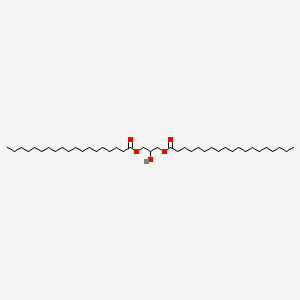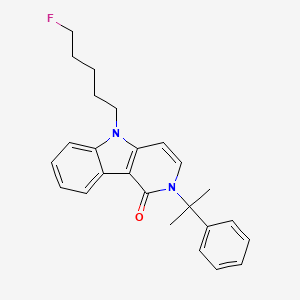
Unii-7S7ifq9ppg
Overview
Description
5-fluoro CUMYL-PeGACLONE: is a synthetic cannabinoid, categorized as a designer drug. It is known for its potent full agonist activity at the cannabinoid receptor 1 (CB1). This compound has been found in Spice-like herbal blends and is intended for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with the reaction being carried out under controlled temperatures .
Industrial Production Methods: Industrial production methods for 5-fluoro CUMYL-PeGACLONE are not widely documented due to its classification as a research chemical. the synthesis generally follows the same principles as laboratory-scale production, with a focus on maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 5-fluoro CUMYL-PeGACLONE undergoes various chemical reactions, including:
Oxidation: Conversion to pentanoic acid and propionic acid metabolites.
Reduction: Limited data available on reduction reactions.
Substitution: Hydrolytic defluorination and N-dealkylation.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents like potassium permanganate.
Substitution: Hydrolytic conditions using water or mild acids.
Major Products Formed:
Oxidation Products: Pentanoic acid and propionic acid metabolites.
Substitution Products: Hydrolytic defluorination products.
Scientific Research Applications
5-fluoro CUMYL-PeGACLONE is primarily used in forensic and toxicological research to study its metabolism and effects. It has been found in various herbal blends and is used to understand the pharmacokinetics and toxicological profiles of synthetic cannabinoids . Its applications extend to:
Chemistry: Analytical reference standard for mass spectrometry.
Biology: Studying the interaction with cannabinoid receptors.
Medicine: Research on potential therapeutic effects and toxicology.
Industry: Quality control in the production of synthetic cannabinoids
Mechanism of Action
5-fluoro CUMYL-PeGACLONE acts as a potent full agonist at the cannabinoid receptor 1 (CB1). It mimics the effects of delta-9-tetrahydrocannabinol (THC) by binding to the CB1 receptor, leading to the activation of downstream signaling pathways. This results in various physiological effects, including euphoria, dissociation, and appetite stimulation .
Comparison with Similar Compounds
CUMYL-PeGACLONE: Non-fluorinated analog with similar structure and effects.
5F-ADB: Another synthetic cannabinoid with a fluoropentyl group.
5F-PB-22: Synthetic cannabinoid with a fluoropentyl group but different core structure
Uniqueness: 5-fluoro CUMYL-PeGACLONE is unique due to its γ-carbolinone core structure and the presence of a fluoropentyl group, which enhances its potency and metabolic stability compared to other synthetic cannabinoids .
Properties
IUPAC Name |
5-(5-fluoropentyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O/c1-25(2,19-11-5-3-6-12-19)28-18-15-22-23(24(28)29)20-13-7-8-14-21(20)27(22)17-10-4-9-16-26/h3,5-8,11-15,18H,4,9-10,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRRORRDOWXERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336497 | |
| Record name | 5-Fluoro cumyl-pegaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377403-49-9 | |
| Record name | 5-Fluoro cumyl-pegaclone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2377403499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro cumyl-pegaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5F-CUMYL-PEGACLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S7IFQ9PPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



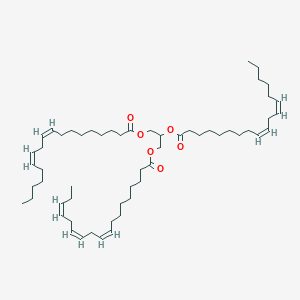


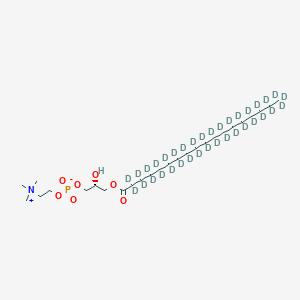
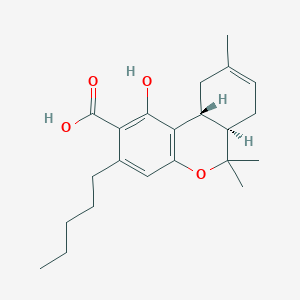
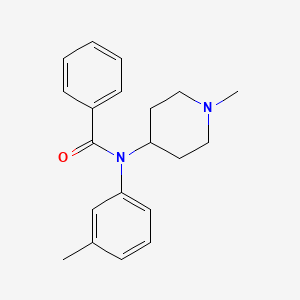

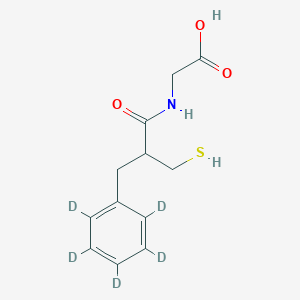
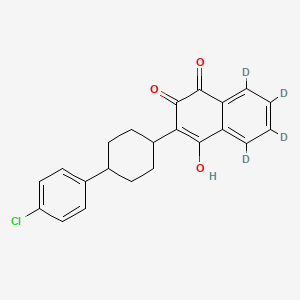
![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)
![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)
